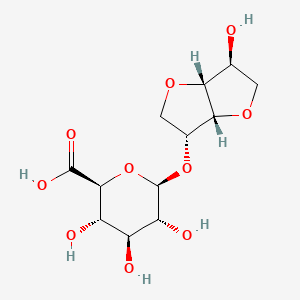
Isosorbide 5-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosorbide 5-beta-D-Glucuronide is a chemical compound derived from isosorbide, a bicyclic compound that is commonly used in the pharmaceutical industry. This compound is known for its potential applications in various fields, including medicine and chemistry. It is a glucuronide conjugate of isosorbide mononitrate, which is used as a vasodilator in the treatment of angina pectoris.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide 5-beta-D-Glucuronide typically involves the glucuronidation of isosorbide mononitrate. This process can be carried out using glucuronic acid or its derivatives under specific reaction conditions. The reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases, which facilitate the transfer of the glucuronic acid moiety to the isosorbide mononitrate molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a multi-step process that includes the synthesis of isosorbide mononitrate followed by its glucuronidation. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are optimized to maximize the efficiency of the glucuronidation process.
Analyse Des Réactions Chimiques
Types of Reactions
Isosorbide 5-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Isosorbide 5-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Isosorbide 5-beta-D-Glucuronide involves its conversion to isosorbide mononitrate, which acts as a prodrug for nitric oxide. Nitric oxide is a potent vasodilator that relaxes the smooth muscles of blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic guanosine monophosphate (cGMP), a secondary messenger that mediates the vasodilatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isosorbide Mononitrate: A vasodilator used in the treatment of angina pectoris.
Isosorbide Dinitrate: Another vasodilator with similar applications.
Nitroglycerin: A well-known vasodilator used for the treatment of angina and heart failure.
Uniqueness
Isosorbide 5-beta-D-Glucuronide is unique due to its glucuronide conjugate structure, which may influence its pharmacokinetics and pharmacodynamics. The glucuronidation process can enhance the solubility and excretion of the compound, potentially leading to different therapeutic effects compared to its parent compounds.
Propriétés
Formule moléculaire |
C12H18O10 |
|---|---|
Poids moléculaire |
322.26 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1 |
Clé InChI |
TUXHDJLUUMEHAE-UNOXEBRKSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
SMILES canonique |
C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















